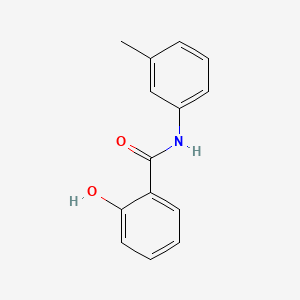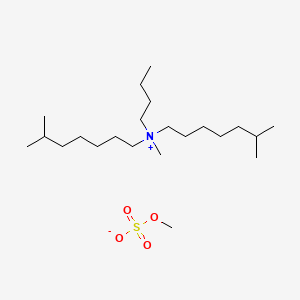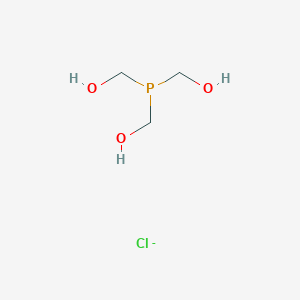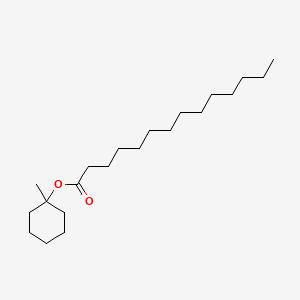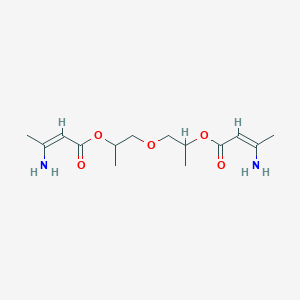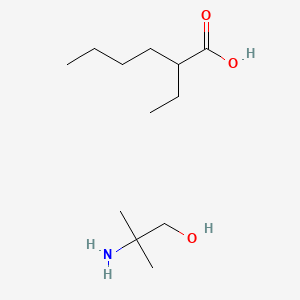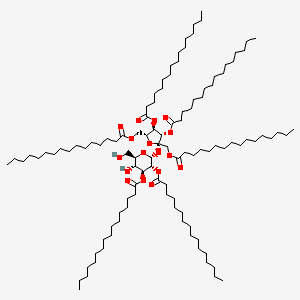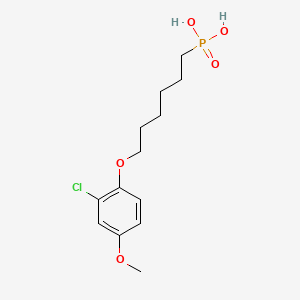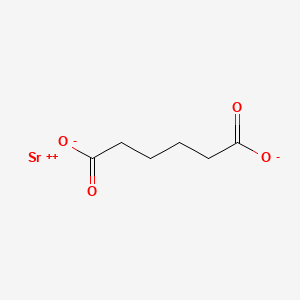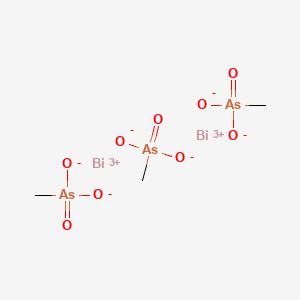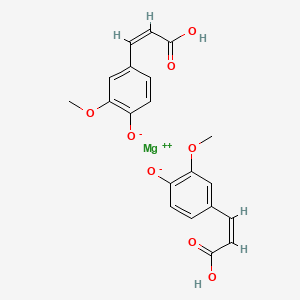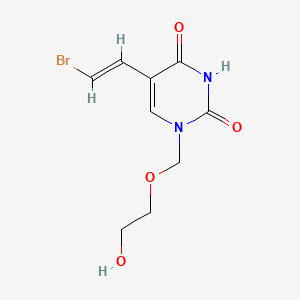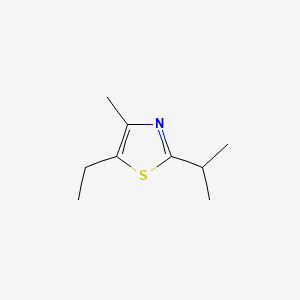
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- is a member of the thiazole family, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are significant in medicinal chemistry due to their presence in various biologically active molecules .
準備方法
The synthesis of thiazole derivatives typically involves cyclization reactions. One common method for preparing thiazole compounds is the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as KOH . Another method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters using DBU/EtOH . Industrial production methods often involve similar cyclization reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole rings to dihydrothiazoles.
Substitution: Electrophilic substitution reactions often occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Thiazoles are used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- involves its interaction with biological targets. Thiazole rings can activate or inhibit biochemical pathways by binding to enzymes or receptors . The aromaticity of the thiazole ring allows it to participate in various molecular interactions, influencing the activity of the compound in biological systems.
類似化合物との比較
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
Thiazole, 4-methyl-2-(1-methylethyl)-: This compound has a similar structure but differs in the position of the ethyl group.
Thiazole, 4-ethyl-2-methyl-: Another similar compound with variations in the substitution pattern.
The uniqueness of thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
特性
CAS番号 |
53498-31-0 |
|---|---|
分子式 |
C9H15NS |
分子量 |
169.29 g/mol |
IUPAC名 |
5-ethyl-4-methyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3 |
InChIキー |
AYEGWZGUAQDVNB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(S1)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


